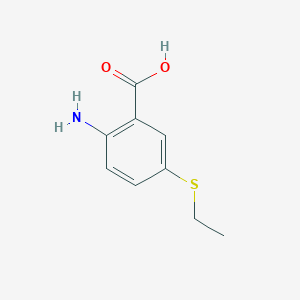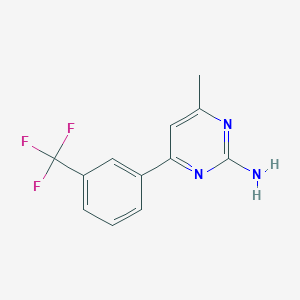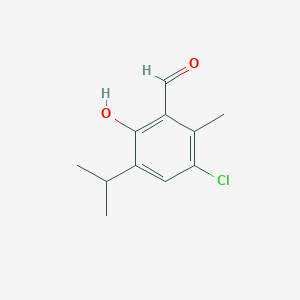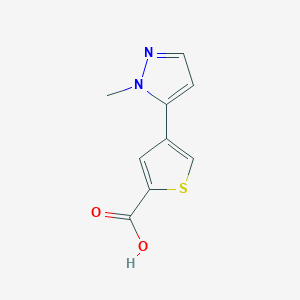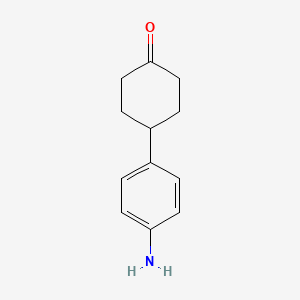
4-(4-aminophenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-aminophenyl)cyclohexan-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)cyclohexan-1-one typically involves the following steps:
Nitration of Phenylcyclohexanone: The starting material, phenylcyclohexanone, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-aminophenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
4-(4-aminophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Aminophenol: Similar structure but lacks the cyclohexanone moiety.
4-Aminoacetophenone: Contains a phenyl ring with an amino group and an acetyl group instead of a cyclohexanone moiety.
Uniqueness
4-(4-aminophenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone moiety, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
4-(4-aminophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2 |
InChIキー |
VKGJREVQGXLTIY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8584383.png)
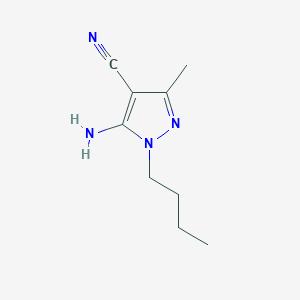
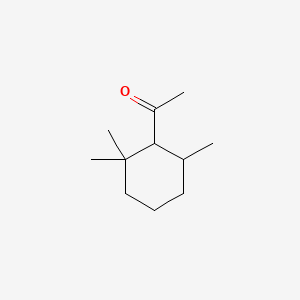
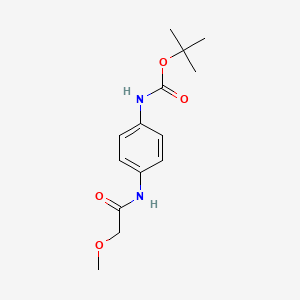
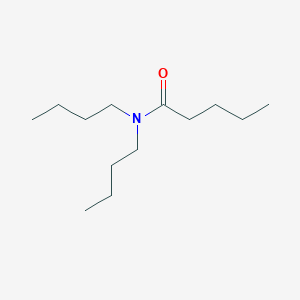
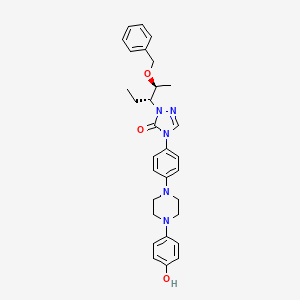
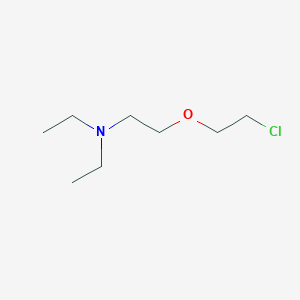
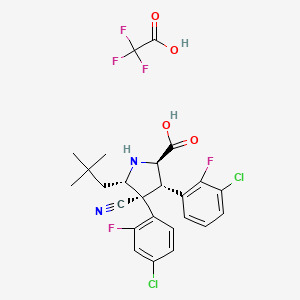
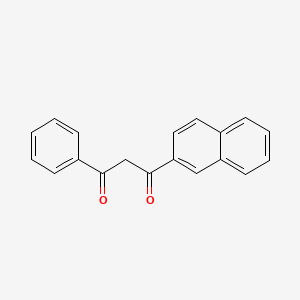
![1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)-](/img/structure/B8584460.png)
